2-(cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide
Overview
Description
2-(cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide is a complex organic compound with a unique structure that combines cyclohexene, indene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 2,3-dihydro-1H-indene-2-ylamine: This intermediate can be synthesized from 4-nitro-3-phenylbutanoic acid through a series of reactions including reduction and cyclization.
Formation of Piperidine Derivative: The 2,3-dihydro-1H-indene-2-ylamine is then reacted with piperidine to form the desired piperidine derivative.
Acylation: The final step involves the acylation of the piperidine derivative with 2-(cyclohexen-1-yl)acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine or indene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand for studying receptor interactions.
Medicine: It could be investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-1-methanamine: This compound shares the indene moiety and has similar synthetic routes.
2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one: Another indene derivative with different functional groups.
3-[(1S)-2-Cyclohexen-1-yl]-L-alanine: A compound with a cyclohexene moiety similar to the target compound.
Uniqueness
2-(cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide is unique due to its combination of cyclohexene, indene, and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c25-22(13-17-7-2-1-3-8-17)23-20-11-6-12-24(16-20)21-14-18-9-4-5-10-19(18)15-21/h4-5,7,9-10,20-21H,1-3,6,8,11-16H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDESBKRRMHYFCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2CCCN(C2)C3CC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.